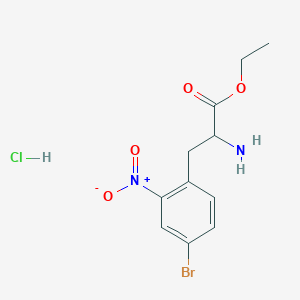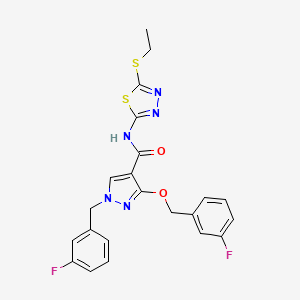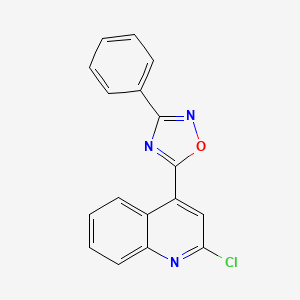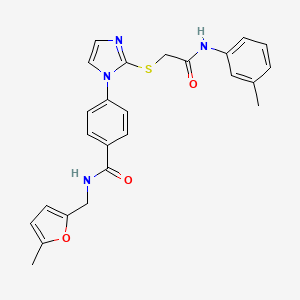![molecular formula C24H14O12 B2730561 [1,1':4',1''-Terphenyl]-2',3,3'',5,5',5''-hexacarboxylic acid CAS No. 1542274-12-3](/img/structure/B2730561.png)
[1,1':4',1''-Terphenyl]-2',3,3'',5,5',5''-hexacarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[1,1’:4’,1’‘-Terphenyl]-2’,3,3’‘,5,5’,5’'-hexacarboxylic acid” is a type of terphenyl compound. Terphenyls are aromatic hydrocarbons that consist of a central benzene ring substituted with two phenyl groups . The specific compound you mentioned appears to have additional carboxylic acid groups attached to it, which could potentially alter its properties and uses .
Molecular Structure Analysis
Terphenyls generally consist of a chain of three benzene rings. The central ring of terphenyls is usually modified into more oxidized forms, e.g., paraquinone and phenols . The specific molecular structure of “[1,1’:4’,1’‘-Terphenyl]-2’,3,3’‘,5,5’,5’'-hexacarboxylic acid” would likely include additional carboxylic acid groups attached to the benzene rings .Scientific Research Applications
Metal-Organic Frameworks (MOFs)
- MOFs have been synthesized using this compound, demonstrating potential in constructing coordination polymers with unique structures and magnetic properties. For instance, Lv et al. (2014) synthesized novel coordination polymers with transition metal cations, revealing intricate 3D networks and magnetic susceptibilities (Lv et al., 2014).
Thermochromic Luminescence and Sensing Properties
- The compound has been used in the formation of Zn(II) coordination polymers that display thermochromic luminescence and nitrobenzene sensing properties. Wan et al. (2015) explored this, highlighting the polymers' emission modes and temperature responses (Wan et al., 2015).
Luminescence Ratiometric Thermometers
- Used in constructing luminescence ratiometric thermometers, this compound enables temperature measurement and in situ monitoring in microelectronics. Liu et al. (2021) found that lanthanide metal-organic frameworks (LnMOFs) exhibited significant luminescence response to temperature (Liu et al., 2021).
Catalytic and Biomedical Applications
- MOFs based on this compound have shown potential in catalytic reactions and biomedical applications, such as reducing the activity of the VEGF signaling pathway. Deng et al. (2020) synthesized porous Co(II)-containing MOFs that demonstrated these capabilities (Deng et al., 2020).
Magnetic Properties
- The compound contributes to the study of magnetism in organic materials. Field and Lahti (2003) explored its role in forming hydrogen-bonded chains that influence magnetic behavior (Field & Lahti, 2003).
Dye Adsorption and Luminescence Regulation
- Anionic indium-organic frameworks synthesized with this compound have been used for dye adsorption and luminescence regulation, showing great capacity and selectivity. Gao et al. (2019) demonstrated these properties in their study (Gao et al., 2019).
properties
IUPAC Name |
2,5-bis(3,5-dicarboxyphenyl)terephthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14O12/c25-19(26)11-1-9(2-12(5-11)20(27)28)15-7-18(24(35)36)16(8-17(15)23(33)34)10-3-13(21(29)30)6-14(4-10)22(31)32/h1-8H,(H,25,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMYVQOLWBUDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=C(C=C2C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2730478.png)

![2-(4-chlorobenzamido)-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2730481.png)


![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2730486.png)
![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine, trans](/img/structure/B2730488.png)






![N-(1-cyano-1-cyclopropylethyl)-2-{4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2730501.png)